2-(Dimethylamino)-3-methylbutanoic acid hydrobromide
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Overview
Description
“2-(Dimethylamino)-3-methylbutanoic acid hydrobromide” is a complex organic compound. Based on its name, it likely contains a dimethylamino group and a methylbutanoic acid group, and is in the form of a hydrobromide salt .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, or addition reactions .Scientific Research Applications
Enzyme Inhibition and Transition-State Analogues
One study focused on the design of angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin. These compounds, including derivatives related to 2-(Dimethylamino)-3-methylbutanoic acid, mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as transition-state analogues (Thaisrivongs et al., 1987).
Stereochemistry and Alkylation Reactions
Another study involved the diastereoselective alkylation of 3-aminobutanoic acid at the 2-position, showcasing the synthesis and manipulation of compounds structurally similar to 2-(Dimethylamino)-3-methylbutanoic acid. This research provides insights into stereochemical aspects and synthetic methodologies for amino acid derivatives (Estermann & Seebach, 1988).
Structural Analysis and Chemical Synthesis
X-ray structure determination of compounds structurally related to 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide has been conducted to confirm their stereochemistry and to facilitate their use in various chemical syntheses, highlighting their importance in medicinal chemistry and drug design (Nakamura et al., 1976).
Hydrolytic Stability Studies
Research on the hydrolytic stability of polymers and monomers related to 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, such as poly(2-(dimethylamino)ethyl methacrylate), provides valuable information for the development of materials with specific degradation properties (Wetering et al., 1998).
Wine Aroma Precursors
The quantitative determination of hydroxy acids related to 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide in wines and other alcoholic beverages sheds light on the chemistry behind aroma compounds, which has implications for the food and beverage industry (Gracia-Moreno et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-3-methylbutanoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXEUKQRZDPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-3-methylbutanoic acid hydrobromide |
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